4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide
Overview
Description
4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide is an alkyne analogue of PF-3845, known for its high potency as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting FAAH, this compound can increase the levels of anandamide and other fatty acid amides, potentially offering therapeutic benefits in various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The specific synthetic route and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes.
Industrial Production Methods
The industrial production of 4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated analogues .
Scientific Research Applications
4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide exerts its effects by inhibiting FAAH, leading to increased levels of anandamide and other fatty acid amides . The inhibition of FAAH occurs through the covalent modification of the enzyme’s active site, preventing the hydrolysis of its substrates. This results in enhanced signaling through cannabinoid receptors, which are involved in various physiological processes .
Comparison with Similar Compounds
4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide is unique due to its alkyne group, which provides high potency and selectivity for FAAH inhibition . Similar compounds include:
PF-3845: The parent compound without the alkyne group.
URB597: Another FAAH inhibitor with a different chemical structure.
JZL195: A dual inhibitor of FAAH and monoacylglycerol lipase (MAGL).
These compounds differ in their chemical structures, potencies, and selectivities for FAAH inhibition .
Properties
IUPAC Name |
4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-2-19-8-9-24(27-17-19)31-23-7-3-5-21(16-23)15-20-10-13-29(14-11-20)25(30)28-22-6-4-12-26-18-22/h1,3-9,12,16-18,20H,10-11,13-15H2,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUNTNMKNQNFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)OC2=CC=CC(=C2)CC3CCN(CC3)C(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744272 | |
Record name | 4-({3-[(5-Ethynylpyridin-2-yl)oxy]phenyl}methyl)-N-(pyridin-3-yl)piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196109-53-1 | |
Record name | 4-[[3-[(5-Ethynyl-2-pyridinyl)oxy]phenyl]methyl]-N-3-pyridinyl-1-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196109-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-({3-[(5-Ethynylpyridin-2-yl)oxy]phenyl}methyl)-N-(pyridin-3-yl)piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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